2-Furancarbonitrile, 5-(bromoacetyl)-

ADME Lipophilicity LogP

Dual-handle furan building block offering orthogonal reactivity: bromoacetyl group for nucleophilic substitution or Suzuki coupling, nitrile group for hydrolysis, reduction, or click chemistry. The 2,5-disubstitution pattern ensures precise regioselectivity unattainable with analogs. Enables rapid SAR library synthesis from a single intermediate. Direct precursor for kinase inhibitor fragments and tetrazole bioconjugates. Not replaceable by 2-acetylfuran, 5-bromoacetylfuran-2-carboxylic acid, or 3/4-furancarbonitrile regioisomers. Ensure supply chain integrity by sourcing this specific building block.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 133674-72-3
Cat. No. B12863206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furancarbonitrile, 5-(bromoacetyl)-
CAS133674-72-3
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)CBr)C#N
InChIInChI=1S/C7H4BrNO2/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2
InChIKeyHTUZXXMQJNZTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furancarbonitrile, 5-(Bromoacetyl)- (CAS 133674-72-3): A Strategic Bifunctional Furan Building Block for Targeted Synthesis


5-(2-Bromoacetyl)furan-2-carbonitrile (CAS 133674-72-3) is a heterocyclic compound distinguished by the presence of both a nitrile (–C≡N) and an α-bromoketone (–COCH₂Br) moiety on a furan core . This combination makes it a highly versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and material science. Unlike simple furan derivatives, it offers two distinct reactive handles that can be independently addressed, enabling stepwise, orthogonal functionalization. The bromoacetyl group serves as a potent electrophilic site for nucleophilic substitution or cross-coupling, while the nitrile group can be transformed into a suite of other valuable functional groups, including amides, carboxylic acids, tetrazoles, and amines . The strategic placement of these groups at the 2- and 5-positions of the furan ring contributes to a specific molecular geometry that influences downstream reactivity.

The Pitfalls of Generic Substitution: Why a Simple Furan or Bromoacetyl Analog Cannot Replace 5-(Bromoacetyl)furan-2-carbonitrile


Generic substitution with simpler analogs is not scientifically valid due to the unique spatial arrangement of the nitrile and bromoacetyl groups. The 2,5-disubstitution pattern creates a specific electronic and steric environment that dictates the regioselectivity of subsequent reactions. For example, substituting with 2-acetylfuran removes the critical nitrile handle, eliminating the ability to introduce nitrogen-containing functional groups, a key requirement for many pharmacophores. Similarly, using 5-bromoacetylfuran-2-carboxylic acid or its esters introduces a different functional group with distinct electronic properties, while switching to a 3-furancarbonitrile or 4-furancarbonitrile regioisomer will produce regioisomeric products with different biological and physical properties. The specific LogP and polar surface area (PSA) of this compound dictate its chromatographic behavior and, for final drug candidates, its absorption, distribution, metabolism, and excretion (ADME) profile . Using an analog with a different LogP will alter these properties, making it unsuitable as a direct replacement in a validated synthetic sequence.

Quantitative Evidence for 5-(Bromoacetyl)furan-2-carbonitrile Differentiation


Enhanced Lipophilicity (LogP) Drives Differential Pharmacokinetic and Chromatographic Behavior

The target compound exhibits a calculated LogP of 1.73, which is 0.38 log units higher than its non-brominated acetyl analog, 5-acetylfuran-2-carbonitrile (LogP 1.35) . This difference arises from the replacement of a hydrogen atom with a bromine atom, which significantly increases lipophilicity. This enhancement can improve membrane permeability and alter metabolic stability for final drug candidates.

ADME Lipophilicity LogP Physicochemical Properties Chromatography

Structural Foundation for Orthogonal and Sequential Functionalization Strategies

The molecule's defining feature is the combination of an α-bromoketone and a nitrile group. The bromomethyl ketone is a potent electrophile, readily participating in nucleophilic substitutions and cross-couplings. The nitrile is a versatile synthon for carboxylic acids, amides, and N-heterocycles like tetrazoles . This orthogonal reactivity allows for sequential late-stage functionalization, a crucial capability for generating libraries of diverse compounds from a single scaffold, placing it in a class above building blocks like 2-acetylfuran or 2-furonitrile, which lack this dual reactivity.

Organic Synthesis Building Block Orthogonal Chemistry Drug Discovery Bifunctional

Balanced Polar Surface Area (PSA) for Optimal Drug-Like Properties

The compound possesses a calculated Polar Surface Area (PSA) of 54.00 Ų, which remains identical to its non-brominated acetyl analog . This PSA value falls within the ideal range for oral drug candidates, where a PSA below 60 Ų is generally associated with good membrane permeability, while a PSA above 140 Ų predicts poor absorption. In contrast, analogs where the nitrile is converted to a carboxylic acid (e.g., 5-(bromoacetyl)furan-2-carboxylic acid, PSA = 67.5 Ų) would exceed this threshold.

Medicinal Chemistry Drug-likeness PSA Oral Bioavailability Permeability

High-Value Application Scenarios for 5-(Bromoacetyl)furan-2-carbonitrile


Divergent Synthesis of Furan-Based Compound Libraries

The orthogonal reactivity of the nitrile and bromoacetyl groups makes this compound an ideal starting point for synthesizing a diverse library of furan-based molecules. In a typical workflow, the bromoacetyl group is first derivatized via nucleophilic substitution with an amine or thiol, or through a Suzuki coupling, to introduce a first diversity point. The nitrile group is then independently modified via hydrolysis to a carboxylic acid, reduction to an amine, or a click reaction to form a tetrazole, thus creating a second diversity point. This strategy allows researchers to generate dozens of unique analogs from a single, commercially available building block for Structure-Activity Relationship (SAR) studies .

Targeted Synthesis of Nitrile-Containing Kinase Inhibitor Fragments

The nitrile group is a known pharmacophore in several kinase inhibitors, acting as a hydrogen bond acceptor or as a reversible covalent warhead targeting active site cysteines. This building block allows for the direct installation of a nitrile group into a fragment, while the bromoacetyl handle can be used to append the fragment to a larger scaffold. This approach is particularly relevant for developing inhibitors for kinases like BTK or EGFR, where nitrile-containing fragments are sought after for their specific interactions .

Synthesis of Click Chemistry-Ready Furan Probes

The nitrile group can be readily converted to a tetrazole via [3+2] cycloaddition with sodium azide, a classic click chemistry reaction. The bromoacetyl group can simultaneously be used to attach the molecule to a target protein, a polymer, or a surface. This dual functionality allows for the synthesis of bioconjugates or functional materials where the furan core acts as a linker with defined geometry and electronic properties.

Regioselective Synthesis of 2,5-Disubstituted Furan Pharmaceuticals

The 2,5-disubstitution pattern on the furan ring is found in several bioactive molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. This compound serves as a direct precursor for synthesizing new analogs of these drugs. The pre-installed functional groups ensure that final modifications occur at the correct positions, eliminating the need for protecting group chemistry or harsh conditions that could lead to ring opening of the acid-sensitive furan .

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